2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Overview
Description
2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with isobutylamine to form an imine intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired quinazoline-thione compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted quinazoline-thione.
Substitution: Various substituted quinazoline-thione derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in the design of new therapeutic agents.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinazoline core and functional groups. The bromophenyl and thione groups may play a role in binding to specific sites on the target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazoline-4(1H)-thione: Lacks the bromine and isobutyl substituents.
2-(4-chlorophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: Similar structure but with a chlorine atom instead of bromine.
2-(4-bromophenyl)-1-methyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: Similar structure but with a methyl group instead of isobutyl.
Uniqueness
2-(4-bromophenyl)-1-isobutyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to the combination of its bromophenyl and isobutyl substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom can influence the compound’s reactivity and interactions with biological targets, while the isobutyl group may affect its solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(2-methylpropyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2S/c1-12(2)11-21-16-6-4-3-5-15(16)18(22)20-17(21)13-7-9-14(19)10-8-13/h7-10,12H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGSUIQOKYVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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